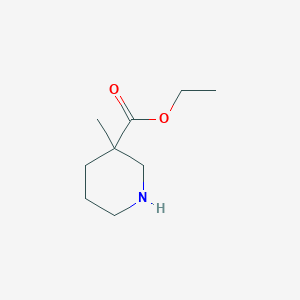

Ethyl 3-methylpiperidine-3-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNANFKKPVLUIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593598 | |

| Record name | Ethyl 3-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170843-43-3 | |

| Record name | Ethyl 3-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties. The strategic placement of a methyl group and an ethyl carboxylate at the 3-position of the piperidine ring offers a unique combination of steric and electronic features, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound and its close analogs is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ | N/A |

| Molecular Weight | 171.24 g/mol | [1] |

| CAS Number | 170843-43-3 | [2] |

| Appearance | Clear colorless to pale yellow liquid (predicted) | [1] |

| Boiling Point | 88-89 °C at 11 mmHg (for Ethyl 1-methylpiperidine-3-carboxylate) | [1][3] |

| Density | 0.954 g/mL at 25 °C (for Ethyl 1-methylpiperidine-3-carboxylate) | [1][3] |

| Refractive Index | n20/D 1.451 (lit.) (for Ethyl 1-methylpiperidine-3-carboxylate) | [3] |

| SMILES | CCOC(=O)C1(C)CCCNC1 | N/A |

| InChI | InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)5-4-6-10-7-8/h10H,3-7H2,1-2H3 | N/A |

Synthesis

Representative Experimental Protocol: α-Methylation of Ethyl Piperidine-3-carboxylate

This protocol is a representative procedure based on the general principles of enolate alkylation.[4]

Materials:

-

Ethyl piperidine-3-carboxylate (Ethyl nipecotate)

-

Lithium diisopropylamide (LDA) solution in THF

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Enolate Formation: To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, slowly add a solution of LDA (1.1 eq) in THF. Stir the mixture at this temperature for 1 hour to ensure complete formation of the enolate.

-

Alkylation: To the resulting enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) to afford the desired this compound.

Reactivity

The reactivity of this compound is primarily governed by the functional groups present: the secondary amine, the ester, and the quaternary center at the 3-position.

-

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-sulfonylation to introduce a variety of substituents.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-methylpiperidine-3-carboxylic acid.

-

Ester Reduction: The ester can be reduced to the corresponding primary alcohol, (3-methylpiperidin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amide Formation: The ester can be converted to an amide by reaction with an amine.

Spectroscopic Data (Predicted)

While a dedicated published spectrum for this compound was not found, a predicted spectrum can be inferred from the analysis of closely related compounds.[5]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 4.1-4.2 ppm (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl group.

-

δ 2.5-3.0 ppm (m, 4H): Multiplets arising from the protons on the carbons adjacent to the nitrogen atom (C2 and C6).

-

δ 1.5-2.0 ppm (m, 4H): Multiplets from the remaining piperidine ring protons (C4 and C5).

-

δ 1.2-1.3 ppm (t, 3H): Triplet from the methyl protons of the ethyl group (-OCH₂CH₃ ).

-

δ 1.1-1.2 ppm (s, 3H): Singlet from the methyl protons at the C3 position.

-

δ ~1.0-2.0 ppm (br s, 1H): A broad singlet corresponding to the N-H proton, which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~175 ppm: Carbonyl carbon of the ester group.

-

δ ~60 ppm: Methylene carbon of the ethyl group (-OC H₂CH₃).

-

δ ~45-55 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).

-

δ ~40-45 ppm: Quaternary carbon at the 3-position.

-

δ ~20-35 ppm: Remaining piperidine ring carbons (C4 and C5).

-

δ ~20 ppm: Methyl carbon at the 3-position.

-

δ ~14 ppm: Methyl carbon of the ethyl group (-OCH₂C H₃).

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1730 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

-

~1180 cm⁻¹: C-O stretching vibration of the ester.

Mass Spectrometry (MS)

-

Expected [M]+: m/z = 171.1259

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group (-29), the ethoxy group (-45), or cleavage of the piperidine ring.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in the public domain, the 3-substituted piperidine scaffold is a well-established pharmacophore. Derivatives of piperidine-3-carboxylic acid have been investigated for a range of biological activities, including their potential as GABA uptake inhibitors.[6] The introduction of a methyl group at the 3-position can influence the compound's conformation and its interaction with biological targets, potentially leading to enhanced potency or selectivity.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of novel, biologically active molecules. Its chemical properties, characterized by the presence of a reactive secondary amine and an ester functional group, allow for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its use and further investigation.

Experimental Workflows and Logical Relationships

Caption: Synthetic workflow for the preparation of this compound.

Caption: Reactivity map of this compound.

References

- 1. Ethyl N-methylpiperidine-3-carboxylate | CAS 5166-67-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 170843-43-3 [amp.chemicalbook.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methylpiperidine-3-carboxylate is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its known and potential biological significance. The piperidine scaffold is a prevalent feature in many pharmacologically active compounds, making a thorough understanding of its derivatives crucial for the development of new therapeutic agents.[1] This document consolidates available data to serve as a foundational resource for researchers working with this and related molecules.

Physicochemical Properties

A precise understanding of a compound's physicochemical profile is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) characteristics. The key physicochemical parameters for this compound are summarized below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| CAS Number | 170843-43-3 | [2] |

| Boiling Point | 221 °C | [2] |

| Density | 0.978 g/cm³ | [2] |

| Flash Point | 87 °C | [2] |

| pKa (Predicted) | 9.39 ± 0.10 | [2] |

| LogP | 1.268 | ChemSrc |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties relevant to drug discovery and development.

Synthesis of this compound

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. A predicted pKa for this compound is 9.39 ± 0.10.[2] An experimental determination would typically follow a protocol such as potentiometric titration.

Experimental Workflow for pKa Determination:

Caption: Experimental workflow for determining the pKa value.

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily and an aqueous phase. It is a key determinant of a drug's ability to cross biological membranes. The predicted LogP for this compound is 1.268.

Experimental Workflow for LogP Determination (Shake-Flask Method):

Caption: Shake-flask method for the experimental determination of LogP.

Biological Significance and Potential Applications

While direct biological activity data for this compound is limited in the public domain, the piperidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[1] Derivatives of piperidine are known to exhibit a broad range of pharmacological activities, including but not limited to CNS disorders, inflammation, and infectious diseases.

The structural similarity of this compound to other biologically active piperidine-3-carboxylic acid derivatives suggests its potential as a building block in the synthesis of novel therapeutic agents. For instance, related compounds have been investigated as anticonvulsants and as inhibitors of the murine GABA transporter mGAT1.[3] Furthermore, (R)-Ethyl piperidine-3-carboxylate is used as a reactant in the synthesis of DPP-4 inhibitors.[4]

Potential Drug Discovery Pathway:

Caption: Potential pathway for drug discovery utilizing the this compound scaffold.

Conclusion

This compound presents a valuable scaffold for medicinal chemistry exploration. This technical guide has summarized its key physicochemical properties and provided standardized experimental workflows for their determination. While direct biological data for this specific molecule is sparse, the established pharmacological importance of the piperidine-3-carboxylic acid core suggests that this compound and its derivatives are promising candidates for further investigation in the pursuit of novel therapeutics. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this scaffold to unlock its full therapeutic potential.

References

Elucidating the Structure of Ethyl 3-methylpiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of ethyl 3-methylpiperidine-3-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document outlines the spectroscopic and synthetic methodologies crucial for the characterization of this molecule.

Molecular Structure and Properties

This compound possesses a piperidine ring, a foundational structure in many pharmaceuticals, substituted at the 3-position with both a methyl group and an ethyl carboxylate group. The presence of a chiral center at the C3 position means the molecule can exist as a racemic mixture of (R) and (S) enantiomers.

Table 1: Physicochemical Properties of this compound and its Salts

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | N/A |

| Molecular Weight | 171.24 g/mol | N/A |

| CAS Number | 170843-43-3 | [1][2][3] |

| Hydrochloride Salt Molecular Formula | C₉H₁₈ClNO₂ | N/A |

| Hydrochloride Salt Molecular Weight | 207.70 g/mol | N/A |

Spectroscopic Data for Structural Confirmation

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the C3-methyl group, and complex multiplets for the piperidine ring protons. The chemical shifts of the piperidine protons would be influenced by the substituents and ring conformation. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the quaternary C3 carbon, the C3-methyl carbon, the carbons of the ethyl group, and the carbons of the piperidine ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1730 cm⁻¹), C-O stretching bands, and N-H stretching (if the nitrogen is not substituted). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and cleavage of the piperidine ring. |

Note: The exact chemical shifts and coupling constants would require experimental determination.

Synthesis and Purification

The synthesis of 3-substituted piperidines can be achieved through various synthetic routes. A common and effective strategy involves the functionalization of a pre-existing pyridine ring followed by its reduction.

General Synthetic Approach

A plausible synthetic pathway to this compound is outlined below. This approach is based on established methodologies for the synthesis of 3-substituted piperidines.[4][5][6][7]

References

- 1. This compound | 170843-43-3 [amp.chemicalbook.com]

- 2. This compound | CAS#:170843-43-3 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Technical Guide: Ethyl 3-methylpiperidine-3-carboxylate

CAS Number: 170843-43-3

Introduction

Ethyl 3-methylpiperidine-3-carboxylate is a heterocyclic compound belonging to the piperidine class of molecules. The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, highlighting its significance in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in research and drug discovery based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS: 170843-43-3) is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 170843-43-3[2] |

| Appearance | No data available |

| Boiling Point | 221°C |

| Density | 0.978 g/cm³ |

| Flash Point | 87°C |

| Refractive Index | 1.445 |

| Vapor Pressure | 0.111 mmHg at 25°C |

| LogP | 1.268 |

| Polar Surface Area (PSA) | 38.33 Ų |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would be the alkylation of the enolate of a suitable N-protected ethyl piperidine-3-carboxylate. The following diagram illustrates this proposed workflow.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on similar transformations found in the organic synthesis literature.

Step 1: Synthesis of N-Benzyl-ethyl-piperidine-3-carboxylate

A common precursor for such syntheses is an N-protected piperidine derivative to prevent undesired side reactions at the nitrogen atom.

-

To a solution of ethyl nipecotate (ethyl piperidine-3-carboxylate) (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add a base like potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzyl-ethyl-piperidine-3-carboxylate.

Step 2: Methylation of N-Benzyl-ethyl-piperidine-3-carboxylate

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-benzyl-ethyl-piperidine-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture. Stir for 1 hour at -78°C to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the enolate solution.

-

Allow the reaction to stir at -78°C for 2-4 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the N-Benzyl Group

-

Dissolve the methylated product from the previous step in ethanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Potential Applications in Drug Development

While there is a lack of specific biological data for this compound, the piperidine scaffold is a key component in many biologically active molecules. The applications of structurally similar compounds can provide insights into the potential utility of this molecule.

As a Building Block for Bioactive Molecules

The structure of this compound makes it an attractive starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related piperidine carboxylates are used in the synthesis of:

-

Dipeptidyl peptidase-4 (DPP-4) inhibitors: (R)-Ethyl piperidine-3-carboxylate is a reactant in the synthesis of DPP-4 inhibitors, which are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[3]

-

Janus kinase (JAK) inhibitors: (S)-Ethyl piperidine-3-carboxylate is used in the synthesis of JAK2 inhibitors, which are targeted therapies for certain types of cancer and inflammatory diseases.[4]

-

Serotonin and noradrenaline reuptake inhibitors (SNRIs): This class of antidepressants also utilizes piperidine carboxylate precursors in their synthesis.[4]

-

GABA uptake inhibitors: Nipecotic acid derivatives are known to inhibit the reuptake of the neurotransmitter GABA, suggesting potential applications in neurological disorders.[5]

The following diagram illustrates the logical relationship of this compound as a potential precursor to various classes of therapeutic agents.

Caption: Potential drug development pathways from piperidine-3-carboxylate scaffolds.

Conclusion

This compound is a valuable chemical entity with potential applications as a building block in the synthesis of novel therapeutic agents. Its physicochemical properties are well-defined, and a plausible synthetic route can be established based on standard organic chemistry methodologies. While direct biological data for this specific compound is limited, the known activities of structurally related piperidine derivatives suggest that it could be a useful tool for medicinal chemists and drug discovery professionals exploring new treatments for a range of diseases. Further research is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the core synthesis pathways for Ethyl 3-methylpiperidine-3-carboxylate, a valuable piperidine derivative for pharmaceutical and chemical research. The document provides a comprehensive overview of the most plausible synthetic route, including detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous therapeutic agents. The presence of a methyl group and an ethyl ester at the C3 position offers a unique substitution pattern for further chemical elaboration and the development of novel molecular entities. This guide focuses on a logical and practical multi-step synthesis, starting from the commercially available Ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).

Proposed Synthesis Pathway: C-Alkylation of Ethyl Piperidine-3-carboxylate

The most direct and feasible approach to synthesizing this compound involves the C-alkylation of an N-protected ethyl piperidine-3-carboxylate precursor. This strategy is broken down into three key stages:

-

N-Protection: The secondary amine of the piperidine ring is protected to prevent undesired side reactions during the subsequent C-alkylation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.

-

C3-Methylation: A methyl group is introduced at the C3 position of the N-protected piperidine ring. This is achieved by forming an enolate at the C3 position using a strong, non-nucleophilic base, followed by quenching with a methylating agent.

-

N-Deprotection: The Boc protecting group is removed to yield the final target compound.

The overall synthetic workflow is illustrated in the following diagram:

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-ethyl piperidine-3-carboxylate (N-Protection)

This step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

The Discovery of Novel 3-Substituted Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Among piperidine derivatives, those substituted at the 3-position have emerged as a particularly fruitful area of research, leading to the discovery of potent and selective modulators of key cellular pathways. This technical guide provides an in-depth overview of the discovery of novel 3-substituted piperidine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Key Biological Targets and Signaling Pathways

3-Substituted piperidine derivatives have been successfully developed to target a variety of proteins implicated in numerous disease states, from cancer to neurological disorders. The nature of the substituent at the 3-position plays a critical role in defining the pharmacological profile and target selectivity of these compounds.

Inhibition of the HDM2-p53 Protein-Protein Interaction

A significant breakthrough in cancer therapy has been the development of small molecules that inhibit the interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53.[1][2] In many cancers, p53 is inactivated through overexpression of HDM2, which targets p53 for proteasomal degradation.[2] Novel 3,3-disubstituted piperidine derivatives have been designed to fit into the p53-binding pocket of HDM2, thereby disrupting this interaction, stabilizing p53, and reactivating its tumor-suppressive functions.[1][2]

Modulation of G-Protein Coupled Receptors (GPCRs)

3-Substituted piperidines have also been investigated as potent ligands for various G-protein coupled receptors (GPCRs) in the central nervous system, including dopamine and serotonin receptors. These receptors are critical for regulating mood, cognition, and motor control, and their dysfunction is implicated in psychiatric and neurodegenerative disorders.

Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi to inhibit its activity. Novel piperidine derivatives have been developed as antipsychotic agents that modulate these pathways.

The serotonin (5-HT) receptor family is a large and diverse group of GPCRs, with the 5-HT2A receptor being a key target for atypical antipsychotics. 3-Substituted piperidine derivatives can act as antagonists at this receptor, modulating downstream signaling cascades.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various cognitive functions. Dysregulation of nAChR signaling is associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. 3-Substituted piperidine derivatives have shown potential as modulators of these receptors.[3]

Experimental Workflow for Drug Discovery

The discovery and development of novel 3-substituted piperidine derivatives follow a structured workflow, from initial hit identification to preclinical evaluation.

Data Presentation: Quantitative Analysis

The biological activity of novel 3-substituted piperidine derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key data for representative compounds.

Table 1: In Vitro Activity of 3,3-Disubstituted Piperidine HDM2-p53 Inhibitors [2]

| Compound | HDM2 FP IC50 (μM) | SJSA-1 Cell Proliferation IC50 (μM) |

| 3 | 0.12 | 2.6 |

| 10 | 0.03 | 0.9 |

| 21 | 0.01 | 0.3 |

| Nutlin-3a | 0.09 | 0.8 |

Table 2: Anticancer Activity of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as PI3Kδ Inhibitors

| Compound | PI3Kδ IC50 (nM) | SU-DHL-6 Cell Proliferation IC50 (nM) |

| 1 | 1.2 | 8.5 |

| 2 | 0.8 | 5.2 |

| 3 | 2.5 | 15.1 |

Table 3: Receptor Binding Affinities of a 3-Substituted Piperidine Derivative (Compound 11) for Antipsychotic Targets

| Receptor | Ki (nM) |

| Dopamine D2 | 1.5 |

| Serotonin 5-HT1A | 2.8 |

| Serotonin 5-HT2A | 0.9 |

| Serotonin 5-HT2C | >1000 |

| Histamine H1 | 850 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections provide protocols for key experiments cited in the discovery of 3-substituted piperidine derivatives.

General Synthetic Procedure for 3,3-Disubstituted Piperidine HDM2 Inhibitors

A general synthetic approach involves the Bargellini reaction to construct the 3,3-disubstituted piperidine core, followed by amide coupling reactions to introduce the desired side chains.

Step 1: Bargellini Reaction A solution of a protected 3-piperidinone (1.0 eq) in a suitable solvent (e.g., chloroform) is treated with an alcohol (1.1 eq) and sodium hydroxide (1.2 eq) at 0 °C. The reaction is stirred and allowed to warm to room temperature and then heated to 40-50 °C until completion. The reaction is then worked up and the product purified by column chromatography.

Step 2: Amide Coupling The product from the Bargellini reaction is deprotected and then coupled with a carboxylic acid using a standard coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) in a solvent such as DMF. The reaction is stirred at room temperature until completion. The final product is purified by preparative HPLC.

Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction

This assay is used to measure the ability of a compound to disrupt the HDM2-p53 interaction.[4]

-

Materials:

-

Recombinant human HDM2 protein

-

A fluorescently labeled p53-derived peptide (e.g., with TAMRA)

-

Assay buffer (e.g., PBS, 0.01% Triton X-100)

-

384-well black plates

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

Add assay buffer, fluorescent peptide, and HDM2 protein to the wells of a 384-well plate.

-

Add test compounds at various concentrations (typically a serial dilution).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 values from the dose-response curves.[4]

-

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This method is used to determine the binding affinity of a compound to a specific receptor.[5][6]

-

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., human D2 or 5-HT2A)

-

A radiolabeled ligand with high affinity for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)[5][6]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[5]

-

Wash buffer (ice-cold assay buffer)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

In a 96-well plate, combine the receptor membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.[5]

-

Incubate at room temperature to allow binding to reach equilibrium.[3]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[5]

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[5]

-

In Vivo Model: Apomorphine-Induced Climbing in Mice

This behavioral model is used to assess the in vivo efficacy of potential antipsychotic drugs that target dopamine receptors.[7]

-

Animals: Male mice are used for this study.

-

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined time before the apomorphine challenge.

-

Inject the mice with apomorphine (a dopamine agonist) to induce climbing behavior.[7]

-

Place the mice in individual wire mesh cages.

-

Observe and score the climbing behavior over a specific period (e.g., 30 minutes).[8]

-

Analyze the data to determine if the test compound can significantly reduce the apomorphine-induced climbing.

-

Conclusion

The discovery of novel 3-substituted piperidine derivatives continues to be a vibrant area of drug discovery. The versatility of the piperidine scaffold, combined with the ability to fine-tune its pharmacological properties through substitution at the 3-position, has led to the development of promising clinical candidates for a range of diseases. The methodologies and data presented in this technical guide provide a comprehensive overview of the core principles and experimental approaches that are driving innovation in this exciting field. Further exploration of the chemical space around the 3-substituted piperidine core holds immense potential for the discovery of next-generation therapeutics.

References

- 1. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cpn.or.kr [cpn.or.kr]

- 8. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 3-Methylpiperidine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

This in-depth technical guide serves as a comprehensive literature review on ethyl 3-methylpiperidine-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document provides a detailed overview of its synthesis, properties, and the biological activities of its derivatives, highlighting its potential as a scaffold in medicinal chemistry.

Chemical Properties and Data

This compound, with the CAS number 170843-43-3, is a substituted piperidine derivative. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals and natural alkaloids. The introduction of a methyl group and an ethyl carboxylate at the 3-position creates a chiral center, suggesting the potential for stereoselective interactions with biological targets. While detailed experimental data for this specific compound is not extensively published, the properties of its hydrochloride salt and related analogs provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | 170843-43-3 | C₉H₁₇NO₂ | 171.24 | Not specified |

| 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride | Not available | C₉H₁₈ClNO₂ | 207.70 | Solid[1] |

| Ethyl (S)-piperidine-3-carboxylate | 37675-18-6 | C₈H₁₅NO₂ | 157.21 | Liquid |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Alkylation of Ethyl Piperidine-3-carboxylate

A potential method for the synthesis of this compound involves the direct methylation of the α-carbon to the ester group of ethyl piperidine-3-carboxylate. This reaction would likely proceed via the formation of an enolate intermediate.

Experimental Protocol (Proposed):

-

Enolate Formation: To a solution of ethyl piperidine-3-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.

-

Alkylation: A methylating agent, such as methyl iodide, is then added to the reaction mixture. The enolate attacks the methyl iodide in an SN2 reaction to form the desired this compound.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, predictions can be made based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Signals for the ethyl group: a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂). - A singlet for the methyl group at the 3-position. - Complex multiplets for the piperidine ring protons. |

| ¹³C NMR | - A signal for the carbonyl carbon of the ester around 175 ppm. - Signals for the ethyl group carbons. - Signals for the piperidine ring carbons, with the quaternary carbon at the 3-position being distinct. - A signal for the methyl group at the 3-position. |

| IR | - A strong absorption band for the C=O stretch of the ester group around 1730 cm⁻¹. - C-H stretching bands for the alkyl groups. - N-H stretching band if the piperidine nitrogen is not substituted. |

| Mass Spec | - A molecular ion peak corresponding to the molecular weight of the compound (171.24 g/mol ). - Fragmentation patterns characteristic of the loss of the ethoxy group or other fragments from the piperidine ring. |

Biological Activity and Therapeutic Potential of Derivatives

Direct biological studies on this compound are scarce. However, the piperidine-3-carboxylate scaffold is a key component in a variety of biologically active molecules. This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Acetylcholinesterase Inhibitors

Derivatives of ethyl piperidine-carboxylate have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, Schiff base derivatives of ethyl piperidine-1-carboxylate have shown potent hAChE inhibitory activity.

Table 3: Acetylcholinesterase Inhibitory Activity of Piperidine-1-carboxylate Derivatives

| Compound | Target | Binding Energy (kcal/mol) | Reference |

| Compound 14 (Schiff base derivative) | hAChE | -7.34 | [2] |

| Compound 15 (Schiff base derivative) | hAChE | -7.41 | [2] |

| Compound 16 (Schiff base derivative) | hAChE | -7.52 | [2] |

| Tacrine (Reference Drug) | hAChE | -7.48 | [2] |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-Ethyl piperidine-3-carboxylate is a known reactant for the synthesis of DPP-4 inhibitors, which are a class of drugs used to treat type 2 diabetes.[3] This highlights the importance of the stereochemistry at the 3-position of the piperidine ring for biological activity.

Anti-Osteoporosis Agents

Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K, a key enzyme in bone resorption. Some of these derivatives have shown potent inhibition, suggesting their potential as anti-osteoporosis agents.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While direct research on this specific molecule is limited, the well-established biological significance of the substituted piperidine-3-carboxylate scaffold provides a strong rationale for its further investigation. The proposed synthetic strategies and the documented activities of its derivatives offer a solid foundation for future research. This technical guide provides a starting point for scientists and researchers interested in exploring the potential of this compound and its analogs in the development of novel therapeutics. The availability of commercial sources for this compound and its precursors should facilitate such research endeavors.

References

The Piperidine Scaffold: A Privileged Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted biological significance of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.22.[4][5] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][5] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[3][6]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[7][8] This balance can be readily modulated through substitution, allowing for the fine-tuning of a drug's solubility and ability to cross biological membranes.[3][8]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3]

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where it has been successfully incorporated. Piperidine derivatives are present in more than twenty classes of pharmaceuticals.[9][10]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the central nervous system.[3][6] Its ability to interact with various receptors and transporters in the brain has led to the development of treatments for a wide range of neurological and psychiatric conditions.

Table 1: Physicochemical and Pharmacological Properties of Selected CNS-Acting Piperidine Drugs

| Drug | Therapeutic Class | Mechanism of Action | Molecular Weight ( g/mol ) | LogP | pKa |

| Donepezil | Acetylcholinesterase Inhibitor | Reversible inhibition of acetylcholinesterase | 379.49 | 4.03 | 8.93 |

| Risperidone | Atypical Antipsychotic | Antagonist at dopamine D2 and serotonin 5-HT2A receptors | 410.49 | 3.51 | 8.25 |

| Haloperidol | Typical Antipsychotic | Dopamine D2 receptor antagonist | 375.86 | 4.3 | 8.68 |

| Methylphenidate | Stimulant | Dopamine and norepinephrine reuptake inhibitor | 233.31 | 2.0 | 8.8 |

| Fentanyl | Opioid Analgesic | Mu-opioid receptor agonist | 336.47 | 4.05 | 8.43 |

Note: LogP and pKa values are estimations from various sources and may vary.

Oncology

Piperidine moieties are integral to numerous anticancer drugs, acting through diverse mechanisms such as the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[11][12] Several piperidine derivatives have shown potent cytotoxic activity against various cancer cell lines.[7][12]

Table 2: In Vitro Anticancer Activity of Representative Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04[12] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12[12] |

| Compound 17a | PC3 | Prostate | 0.81[12] |

| Compound 17a | MGC803 | Gastric | 1.09[12] |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL)[12] |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL)[12] |

Infectious Diseases

The piperidine scaffold has also been successfully incorporated into potent antiviral agents, particularly as inhibitors of HIV-1 entry.[2] Piperidine-containing molecules have been developed as C-C chemokine receptor type 5 (CCR5) antagonists, effectively blocking the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2]

Table 3: Anti-HIV-1 Activity of a Representative Piperidine-Based CCR5 Antagonist (Maraviroc)

| Assay | Virus Strain | Cell Type | IC50 (nM) |

| HIV-1 Neutralization | HIV-1 Ba-L | PM-1 cells | 0.56[2] |

| HIV-1 Neutralization | 43 primary isolates | PBMCs | 2.0 (geometric mean)[2] |

| MIP-1α binding to CCR5 | HEK-293 cells | - | 3.3[2] |

| MIP-1β binding to CCR5 | HEK-293 cells | - | 7.2[2] |

| RANTES binding to CCR5 | HEK-293 cells | - | 5.2[2] |

Key Signaling Pathways Modulated by Piperidine Derivatives

The biological activities of piperidine-containing compounds are often attributed to their ability to modulate specific cellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3][6][13] Its aberrant activation is a hallmark of many cancers.[7][13] Some piperidine derivatives have been shown to inhibit this pathway, leading to the apoptosis of cancer cells.[7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[4][14][15] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[7] Certain piperidine derivatives have been shown to inhibit the NF-κB pathway.[7]

Mechanism of a CCR5 Antagonist

CCR5 antagonists, which often incorporate a piperidine scaffold, block HIV-1 entry by binding to the CCR5 co-receptor on the host cell surface. This binding induces a conformational change in the receptor, preventing the viral envelope glycoprotein gp120 from interacting with it, thereby inhibiting the fusion of the viral and cellular membranes.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings. Below are representative protocols for the synthesis of key piperidine-containing drugs and for biological assays used to characterize their activity.

Synthesis of Piperidine-Containing Pharmaceuticals

The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core.

A common and efficient route to produce the saturated heterocyclic core is the catalytic hydrogenation of the corresponding pyridine precursor.

Donepezil is synthesized via an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-formylpiperidine, followed by reduction of the resulting double bond.[8][11][18]

Protocol:

-

Aldol Condensation: To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent (e.g., methanol), add a base such as sodium hydroxide.[11]

-

Add N-benzyl-4-formylpiperidine to the reaction mixture and stir at room temperature.[11]

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the intermediate, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one, is formed.[11]

-

Reduction: The unsaturated intermediate is then subjected to catalytic hydrogenation (e.g., using Raney nickel or Pd/C) in a suitable solvent like methanol in the presence of an acid such as methanesulfonic acid to yield donepezil.[11]

-

Purification: The final product is purified by crystallization or column chromatography.

Risperidone is synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[19][20][21]

Protocol:

-

Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a base (e.g., sodium carbonate), and a catalytic amount of potassium iodide.[20][21]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.[20]

-

Work-up and Purification: After cooling, the crude risperidone precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.[20]

Haloperidol is synthesized through the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.[22][23][24]

Protocol:

-

Intermediate Synthesis: An intermediate, 4-chloro-4'-fluorobutyrophenone, is often prepared first.[25][26]

-

Alkylation: 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with 4-chloro-1-(4-fluorophenyl)-1-butanone in the presence of a base (e.g., potassium carbonate) and a suitable solvent.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

Purification: The resulting haloperidol is then purified by standard methods such as crystallization.

Biological Assays

This assay measures the ability of a compound to inhibit the uptake of dopamine by the dopamine transporter, a key mechanism for many CNS-acting drugs.[10][27][28][29]

Protocol:

-

Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

-

Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.

-

Inhibition Assay:

-

Pre-incubate the cells with various concentrations of the test compound (piperidine derivative).

-

Add a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).

-

Incubate for a short period to allow for dopamine uptake.

-

-

Termination and Measurement:

-

Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabeled dopamine.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each concentration of the test compound and determine the IC50 value.

This assay measures the ability of a compound to inhibit the entry of HIV-1 into cells that express the CD4 receptor and the CCR5 co-receptor.[2][30][31][32]

Protocol:

-

Cell Lines: Use target cells that express CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR) and effector cells that express the HIV-1 envelope protein (Env).

-

Assay Setup:

-

Plate the target cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of the piperidine-based CCR5 antagonist.

-

-

Infection: Add pseudotyped HIV-1 particles (engineered to be capable of only a single round of infection) expressing an R5-tropic Env protein to the wells.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and expression of the reporter gene.

-

Measurement: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).

-

Data Analysis: Calculate the percentage of inhibition of viral entry at each antagonist concentration and determine the IC50 value.

Conclusion

The piperidine scaffold is a truly privileged structure in drug discovery, a testament to its remarkable versatility and favorable physicochemical properties.[1][2][3] Its inherent characteristics, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer and infectious diseases, the impact of piperidine-containing drugs is undeniable.[3][7] As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. cusabio.com [cusabio.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 18. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. data.epo.org [data.epo.org]

- 21. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 22. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 23. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 26. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. bioivt.com [bioivt.com]

- 30. HIV-1 infection through the CCR5 receptor is blocked by receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. hiv.guidelines.org.au [hiv.guidelines.org.au]

A Comprehensive Technical Guide to Ethyl 3-methylpiperidine-3-carboxylate

This technical guide provides an in-depth overview of Ethyl 3-methylpiperidine-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and analytical methodologies.

Chemical Identity: IUPAC Name and Synonyms

The formal IUPAC name for the compound is This compound . Depending on the stereochemistry at the C3 position, it can be referred to as (R)-ethyl 3-methylpiperidine-3-carboxylate or (S)-ethyl 3-methylpiperidine-3-carboxylate .

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

3-Methyl-3-piperidinecarboxylic acid ethyl ester[1]

-

3-Piperidinecarboxylic acid, 3-methyl-, ethyl ester[1]

-

Ethyl 3-methyl-3-piperidinecarboxylate

It is important for researchers to be aware of these different naming conventions to ensure accurate identification of the molecule in databases and publications.

Physicochemical and Pharmacological Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 170843-43-3 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 171.24 g/mol | --INVALID-LINK-- |

| Boiling Point | 221 °C | --INVALID-LINK-- |

| Density | 0.978 g/cm³ | --INVALID-LINK-- |

| Flash Point | 87 °C | --INVALID-LINK-- |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-2-methyl-6-hexenoate

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.15 g, 50 mmol) in absolute ethanol (50 mL), is added ethyl cyanoacetate (5.65 g, 50 mmol) at room temperature with stirring.

-

After 15 minutes, methyl iodide (7.1 g, 50 mmol) is added dropwise, and the reaction mixture is stirred for 2 hours.

-

Subsequently, 4-bromo-1-butene (7.42 g, 55 mmol) is added, and the mixture is refluxed for 8 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water (50 mL) and diethyl ether (50 mL). The aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by vacuum distillation to yield ethyl 2-cyano-2-methyl-6-hexenoate.

Step 2: Reductive Cyclization to this compound

-

Ethyl 2-cyano-2-methyl-6-hexenoate (3.62 g, 20 mmol) is dissolved in methanol (100 mL) in a high-pressure hydrogenation vessel.

-

A catalytic amount of Raney nickel (approximately 1 g, slurry in methanol) is added to the solution.

-

The vessel is sealed and pressurized with hydrogen gas to 100 atm.

-

The reaction mixture is heated to 100°C and stirred for 24 hours.

-

After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

Purification by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) affords pure this compound.

Molecular Structure and Visualization

The chemical structure of this compound is depicted below. The diagram highlights the key functional groups: the piperidine ring, the ethyl ester, and the methyl group at the 3-position.

Figure 1: Chemical structure of this compound.

References

Conformational Analysis of 3-Substituted Piperidines: A Technical Guide for Drug Development Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the conformational analysis of 3-substituted piperidines, detailing the core principles, experimental and computational methodologies, and key data for predicting and understanding their three-dimensional structures.

The piperidine ring is a cornerstone scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals. Its three-dimensional conformation is critical in defining its interaction with biological targets, thereby influencing efficacy, selectivity, and pharmacokinetic properties. For 3-substituted piperidines, the orientation of the substituent—either axial or equatorial—can dramatically alter the molecule's biological activity. This guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of these important heterocycles.

Core Principles of Conformational Preference

The conformational equilibrium of a 3-substituted piperidine is primarily a balance between two chair conformations, where the substituent occupies either an axial or an equatorial position. This equilibrium is governed by a complex interplay of steric and stereoelectronic effects.

1.1. Steric Effects:

The dominant steric interaction is the 1,3-diaxial interaction, where an axial substituent experiences steric repulsion from the axial hydrogens at the C-5 position and the hydrogen on the nitrogen atom. To minimize this strain, larger substituents generally prefer the more spacious equatorial position. The energetic cost of placing a substituent in the axial position is quantified by the conformational free energy difference (ΔG°), often referred to as the A-value in cyclohexane systems. A larger positive ΔG° indicates a stronger preference for the equatorial position.

1.2. Stereoelectronic Effects:

Stereoelectronic effects, which involve the interaction of electron orbitals, can significantly influence conformational preferences, sometimes overriding steric considerations.

-

Hyperconjugation: An important stabilizing interaction can occur between the lone pair of the nitrogen atom and the antibonding orbital (σ) of an anti-periplanar C-C or C-H bond. Additionally, in the case of electronegative substituents, hyperconjugation involving the donation of electron density from an adjacent C-H σ-orbital into the C-X σ orbital (where X is the substituent) can stabilize a particular conformation. For instance, the "gauche effect" observed in some fluorinated systems can favor an axial orientation.[1]

-

Charge-Dipole Interactions: In protonated piperidines, electrostatic interactions between the positively charged nitrogen (N⁺-H) and the dipole of a substituent at the 3-position can be significant. For electronegative substituents like fluorine, a charge-dipole interaction between the C-F dipole and the N⁺-H bond can stabilize the axial conformer.[2]

1.3. Influence of N-Substituents and Protonation:

The nature of the substituent on the nitrogen atom and the protonation state of the nitrogen have a profound impact on the conformational equilibrium.

-

N-Alkylation and N-Acylation: Bulky N-alkyl groups can increase steric hindrance, generally favoring an equatorial position for the 3-substituent. N-acylation can lead to allylic strain, arising from the interaction between the acyl group and a substituent at the C-2 or C-6 position, which can favor an axial orientation for those substituents.

-

N-Protonation: Protonation of the nitrogen atom can alter the electronic environment of the ring. As mentioned, it can introduce stabilizing charge-dipole interactions with polar substituents at the 3-position, often leading to an increased population of the axial conformer.

Quantitative Conformational Analysis Data

The conformational preference of a substituent is quantitatively expressed as the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A negative value indicates a preference for the axial conformer. The following tables summarize key quantitative data for 3-substituted piperidines.

| 3-Substituent | N-Substituent | Solvent | ΔG° (kcal/mol) (Equatorial - Axial) | Predominant Conformer | Reference |

| F | TFA | Chloroform | +0.4 | Axial | [2] |

| F | HCl | Water | -1.8 | Axial | [2] |

| F | H | Water | -0.1 | Axial | [2] |

| CH₃ | H | - | ~ -1.7 | Equatorial | [3][4] |

| OH | H | - | Qualitatively Equatorial | Equatorial | - |

| OCH₃ | H | - | Qualitatively Equatorial | Equatorial | - |

| Cl | H | - | Qualitatively Equatorial | Equatorial | - |

| Br | H | - | Qualitatively Equatorial | Equatorial | - |

Table 2: Conformational Free Energy (ΔG°) of 3,5-Difluoropiperidine Derivatives

| N-Substituent | Solvent | ΔG° (kcal/mol) (Equatorial - Axial) | Predominant Conformer | Reference |

| TFA | Chloroform | +0.9 | Axial | [2] |

| HCl | Water | -3.9 | Axial | [2] |

| H | Water | -0.8 | Axial | [2] |

Experimental and Computational Protocols

A combination of experimental techniques, primarily NMR spectroscopy, and computational modeling is employed for a thorough conformational analysis.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ratio of axial and equatorial conformers at a temperature where their interconversion is slow on the NMR timescale, and from this, calculate the conformational free energy difference (ΔG°).

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the 3-substituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or a mixture that remains liquid at low temperatures, such as CHF₂Cl). The choice of solvent is crucial as it can influence the conformational equilibrium.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a ¹H NMR spectrum at each temperature.

-

Continue cooling until significant broadening and subsequent sharpening of signals are observed. This indicates that the rate of chair-chair interconversion is becoming slow enough to allow for the observation of individual conformers. A typical temperature range for piperidines is between -60 °C and -100 °C.

-

At a sufficiently low temperature where the signals for the axial and equatorial conformers are well-resolved, acquire a high-quality ¹H NMR spectrum with a sufficient number of scans for good signal-to-noise.

-

-

Data Analysis:

-

Identify distinct signals corresponding to the axial and equatorial conformers. Protons in different environments will have different chemical shifts and coupling constants.

-

Integrate the well-resolved signals corresponding to the same proton in both the axial and equatorial conformers. The ratio of the integrals gives the equilibrium constant, K_eq = [equatorial conformer] / [axial conformer].

-

Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RTln(K_eq) where:

-

R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K)

-

T is the temperature in Kelvin at which the spectrum was acquired.

-

-

Computational Protocol: Density Functional Theory (DFT) Calculations

Objective: To calculate the relative energies of the axial and equatorial conformers of a 3-substituted piperidine and predict the conformational equilibrium.

Methodology:

-

Structure Generation:

-

Using a molecular modeling software (e.g., GaussView, Avogadro), build the 3D structures of both the axial and equatorial chair conformers of the 3-substituted piperidine.

-

-

Geometry Optimization:

-

Perform an initial geometry optimization of both conformers using a computationally less expensive method, such as the B3LYP functional with the 6-31G(d) basis set. This step finds the nearest local energy minimum for each starting structure.

-

Verify that the optimizations have converged to true minima by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

High-Level Single-Point Energy Calculation:

-

Using the optimized geometries, perform a more accurate single-point energy calculation with a higher-level functional and a larger basis set, for example, the M06-2X functional with the def2-QZVPP basis set.[2][5]

-

To account for the influence of the solvent, include a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in experimental studies.

-

-

Energy Analysis:

-

Extract the Gibbs free energies (or electronic energies if comparing at 0 K) of the optimized axial and equatorial conformers from the output files.

-

Calculate the conformational free energy difference: ΔG° = G°(axial) - G°(equatorial) A positive value indicates that the equatorial conformer is more stable.

-

Visualizing Conformational Concepts

Graphviz diagrams can be used to illustrate the key relationships and workflows in conformational analysis.

Caption: Axial-equatorial equilibrium in 3-substituted piperidines.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-methylpiperidine-3-carboxylate from a Pyridine Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of Ethyl 3-methylpiperidine-3-carboxylate, a valuable piperidine derivative for pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, ethyl nicotinate, which is derived from pyridine. The procedure involves the hydrogenation of the pyridine ring, followed by N-protection, α-methylation, and subsequent deprotection to yield the final product. This protocol is intended for laboratory-scale synthesis and provides comprehensive experimental details, including reagent quantities, reaction conditions, and purification methods.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds. The specific substitution pattern on the piperidine ring is crucial for biological activity. This compound is a key building block in the synthesis of various more complex molecules. This protocol outlines a reliable and reproducible synthetic route to this compound starting from a pyridine-based precursor.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step process starting from ethyl nicotinate:

-

Hydrogenation: The aromatic pyridine ring of ethyl nicotinate is reduced to a piperidine ring to yield ethyl piperidine-3-carboxylate (ethyl nipecotate).

-

N-Protection: The secondary amine of ethyl piperidine-3-carboxylate is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent step.

-

α-Methylation: A methyl group is introduced at the 3-position of the piperidine ring via enolate formation and subsequent alkylation.

-

Deprotection: The Boc protecting group is removed under acidic conditions to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl piperidine-3-carboxylate (Ethyl nipecotate)

This procedure is adapted from the principles of pyridine hydrogenation.[1]

Materials:

-

Ethyl nicotinate

-

Ethanol (absolute)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate in absolute ethanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude ethyl piperidine-3-carboxylate as an oil. The crude product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate

Materials:

-

Ethyl piperidine-3-carboxylate

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl piperidine-3-carboxylate in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-